Methyl 3-(4-acetamidophenyl)prop-2-enoate Methyl 3-(4-acetamidophenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 20883-97-0
VCID: VC18935590
InChI: InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

Methyl 3-(4-acetamidophenyl)prop-2-enoate

CAS No.: 20883-97-0

Cat. No.: VC18935590

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-acetamidophenyl)prop-2-enoate - 20883-97-0

Specification

CAS No. 20883-97-0
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name methyl 3-(4-acetamidophenyl)prop-2-enoate
Standard InChI InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)
Standard InChI Key NVPUAPCWSYBSQR-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl 3-(4-acetamidophenyl)prop-2-enoate, reflects its core structure:

  • A phenyl ring substituted at the para position with an acetamido group (-NHCOCH₃).

  • An α,β-unsaturated ester (prop-2-enoate) linked to the phenyl ring at the β-carbon.

  • A methyl ester (-COOCH₃) at the α-carbon.

The conjugated double bond in the α,β-unsaturated system enhances electrophilicity, making the compound reactive toward nucleophiles, akin to nitro-substituted analogs.

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituent
Methyl 3-(4-acetamidophenyl)prop-2-enoateC₁₂H₁₃NO₄247.24 (calculated)4-Acetamidophenyl
Methyl 3-(2-nitrophenyl)prop-2-enoateC₁₀H₉NO₄207.182-Nitrophenyl
Methyl 3-(4-ethoxyphenyl)prop-2-enoate C₁₂H₁₄O₃206.244-Ethoxyphenyl

Synthesis and Reactivity

Proposed Synthesis Pathways

While no direct synthesis reports exist for Methyl 3-(4-acetamidophenyl)prop-2-enoate, analogous methodologies suggest viable routes:

a. Knoevenagel Condensation
Reaction of 4-acetamidobenzaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine or pyridine catalysis) could yield the target compound. This method is widely used for α,β-unsaturated esters, as demonstrated for nitro-substituted derivatives.

b. Esterification of Preformed Acid

  • Step 1: Synthesis of 3-(4-acetamidophenyl)prop-2-enoic acid via aldol condensation.

  • Step 2: Esterification with methanol using acid catalysis (e.g., H₂SO₄) .

Physicochemical Properties

Predicted Properties

Based on structural analogs:

  • Density: ~1.2–1.3 g/cm³ (similar to nitro- and ethoxy-substituted esters) .

  • Melting Point: Likely 80–100°C, influenced by hydrogen bonding from the acetamido group.

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the acetamido moiety; low in water.

CompoundAntimicrobial MIC (µg/mL)Cytotoxic IC₅₀ (µM)
Methyl 3-(2-nitrophenyl)prop-2-enoate32 (S. aureus)50 (HeLa cells)
Methyl 3-(4-ethoxyphenyl)prop-2-enoate Not reportedNot reported

Future Research Directions

Critical Knowledge Gaps

  • Synthetic Optimization: Systematic studies on catalysis and solvent systems for improved yields.

  • Biological Screening: In vitro assays against microbial and cancer cell lines to validate hypothesized activities.

  • Computational Modeling: DFT calculations to predict reactivity and docking studies to identify molecular targets.

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